![molecular formula C16H13NO B5729871 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde](/img/structure/B5729871.png)
1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde, also known as NMP, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. NMP is a derivative of pyrrole, a heterocyclic organic compound that is widely used in the production of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The exact mechanism of action of 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde is not well understood, but it is believed to interact with biological molecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding and van der Waals forces. 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and reduce inflammation. 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde has also been shown to exhibit neuroprotective properties, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde is its ease of synthesis and purification, which makes it a readily available and cost-effective compound for laboratory experiments. However, one limitation of 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde is its relatively low solubility in water, which may limit its use in certain biological assays.
Future Directions
There are numerous potential future directions for research on 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde, including the development of new synthetic methods for the production of 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde derivatives with enhanced properties. 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde may also be investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde may be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Synthesis Methods
The synthesis of 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde involves the reaction of 1-naphthylmethylamine with 2-acetylpyrrole in the presence of a catalyst such as boron trifluoride etherate. The resulting product is a yellowish-brown powder that is soluble in organic solvents such as chloroform and dichloromethane.
Scientific Research Applications
1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde is in the field of organic electronics, where it has been shown to exhibit excellent charge transport properties. 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde has also been investigated as a potential building block for the synthesis of novel materials with unique optical and electronic properties.
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-12-15-8-4-10-17(15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-10,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOULQAPYIIWPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=CC=C3C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)pyrrole-2-carbaldehyde |
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